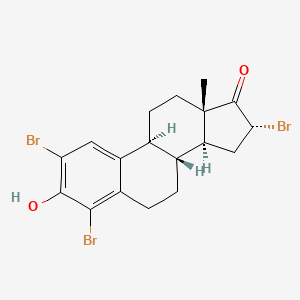
2,4,16alpha-Tribromoestrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,16alpha-Tribromoestrone is a brominated derivative of estrone, a naturally occurring estrogen. It is characterized by the presence of three bromine atoms at the 2, 4, and 16alpha positions on the estrone molecule. This compound is primarily used in research settings and has applications in various scientific fields.
Preparation Methods
The synthesis of 2,4,16alpha-Tribromoestrone involves the controlled bromination of estrone. One method includes the use of bromine in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent over-bromination. Industrial production methods may involve similar bromination techniques but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
2,4,16alpha-Tribromoestrone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of de-brominated products.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2,4,16alpha-Tribromoestrone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other brominated steroids and estrogen derivatives.
Biology: Researchers study its effects on estrogen receptors and its potential role in modulating hormonal pathways.
Medicine: It is investigated for its potential therapeutic applications, including its role in hormone replacement therapy and cancer treatment.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,16alpha-Tribromoestrone involves its interaction with estrogen receptors. The bromine atoms at specific positions on the molecule may enhance its binding affinity to these receptors, leading to altered hormonal activity. The molecular targets include estrogen receptors alpha and beta, and the pathways involved may include the modulation of gene expression and cellular signaling .
Comparison with Similar Compounds
2,4,16alpha-Tribromoestrone can be compared with other brominated estrone derivatives, such as 2,4-dibromoestrone and 2,4,16beta-tribromoestrone. These compounds share similar structural features but differ in the number and position of bromine atoms. The uniqueness of this compound lies in its specific bromination pattern, which may result in distinct biological and chemical properties .
Properties
Molecular Formula |
C18H19Br3O2 |
|---|---|
Molecular Weight |
507.1 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16R)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H19Br3O2/c1-18-5-4-8-9(12(18)7-14(20)17(18)23)2-3-10-11(8)6-13(19)16(22)15(10)21/h6,8-9,12,14,22H,2-5,7H2,1H3/t8-,9+,12-,14+,18-/m0/s1 |
InChI Key |
ADSWXPLGWUHJRG-GYYZZVMYSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)Br)CCC4=C(C(=C(C=C34)Br)O)Br |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)Br)CCC4=C(C(=C(C=C34)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



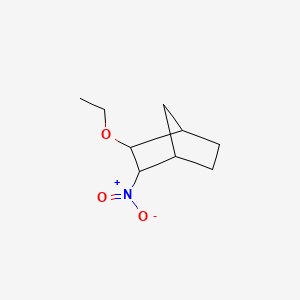
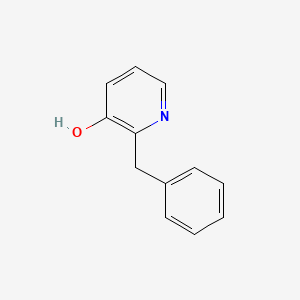
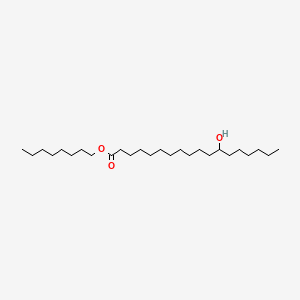
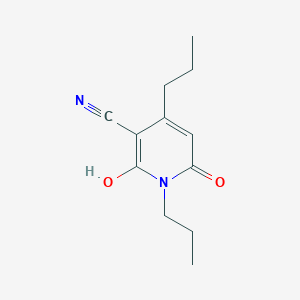
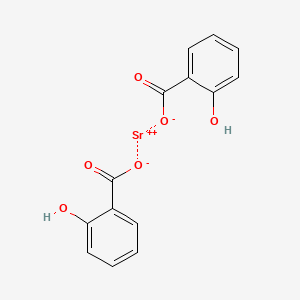
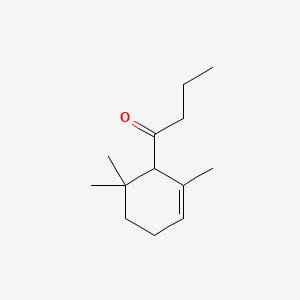

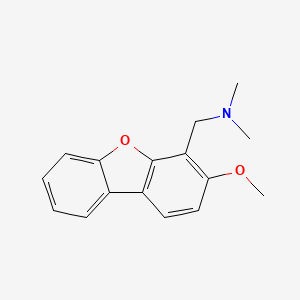
![(Phosphanylidyne-lambda4-sulfanyl)-[(phosphanylidyne-lambda4-sulfanyl)phosphanylidene-lambda4-sulfanylidene]phosphane](/img/structure/B13827962.png)

![(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine](/img/structure/B13827989.png)
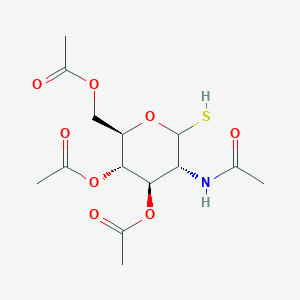
![2h-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13827995.png)
